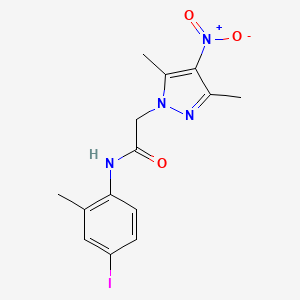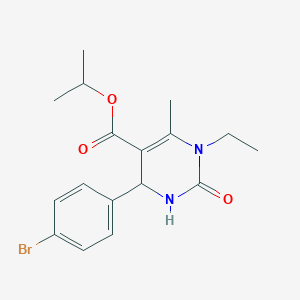![molecular formula C19H18ClNO2 B4985865 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline](/img/structure/B4985865.png)
8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline, also known as CPQ, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying a range of biological processes. In
Mecanismo De Acción
The mechanism of action of 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting this enzyme, 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline can prevent cancer cells from dividing and proliferating, leading to their eventual death.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline has been shown to have a variety of other biochemical and physiological effects. For example, 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline has been shown to modulate the activity of ion channels in the heart, leading to changes in heart rate and rhythm. 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline is its versatility. Due to its ability to modulate a variety of biological processes, 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline can be used in a wide range of experiments. However, one limitation of 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline is its potential toxicity. 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline has been shown to be toxic to some cell types, and care must be taken when using this compound in experiments.
Direcciones Futuras
There are many potential future directions for research involving 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline. One area of research that is currently being explored is the development of new cancer therapies based on 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline. Researchers are also investigating the potential use of 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Finally, there is ongoing research into the mechanism of action of 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline, with the hope of developing a more complete understanding of how this compound works at the molecular level.
Conclusion
In conclusion, 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline is a valuable tool for scientific research due to its ability to modulate a variety of biological processes. This compound has been shown to have anti-cancer properties, anti-inflammatory effects, and the ability to modulate ion channels in the heart. While there are some limitations to the use of 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline in experiments, there are many potential future directions for research involving this compound.
Métodos De Síntesis
The synthesis of 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline involves a series of chemical reactions that can be carried out using a variety of methods. One commonly used method involves the reaction of 2-chloro-6-methylphenol with 3-chloropropylamine to form the intermediate 3-(2-chloro-6-methylphenoxy)propylamine. This intermediate is then reacted with 8-hydroxyquinoline to form 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline.
Aplicaciones Científicas De Investigación
8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline has been used extensively in scientific research due to its ability to modulate a variety of biological processes. One area of research where 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline has been particularly useful is in the study of cancer. 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-14-6-2-9-16(20)19(14)23-13-5-12-22-17-10-3-7-15-8-4-11-21-18(15)17/h2-4,6-11H,5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZCNPHOIVDDEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-(2-Chloro-6-methylphenoxy)propoxy]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B4985799.png)
![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(4-bromophenyl)vinyl]-4-methylbenzamide](/img/structure/B4985807.png)
![(3aS*,5S*,9aS*)-2-methyl-5-(1-phenyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4985820.png)
amine oxalate](/img/structure/B4985821.png)
![N-(5-methyl-3-isoxazolyl)-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzenesulfonamide hydrobromide](/img/structure/B4985829.png)
![N-[4-(4-bromophenyl)-3-isobutyl-1,3-thiazol-2(3H)-ylidene]-2-methoxyaniline hydrobromide](/img/structure/B4985843.png)


![ethyl 2-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzoate](/img/structure/B4985860.png)
![2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B4985867.png)


![2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]-4-(1-propen-1-yl)benzene](/img/structure/B4985887.png)